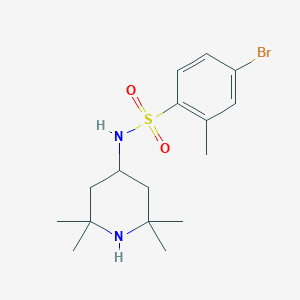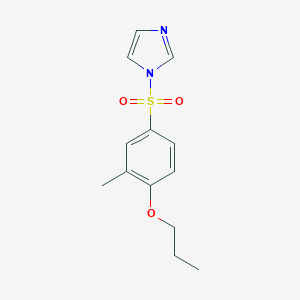![molecular formula C17H19NO4S B225290 4-{[(4-Sec-butylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B225290.png)
4-{[(4-Sec-butylphenyl)sulfonyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(4-Sec-butylphenyl)sulfonyl]amino}benzoic acid, commonly known as BSA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BSA is a sulfonamide-based compound that has a benzene ring attached to a carboxylic acid group and a butyl group attached to a phenyl ring.
Mecanismo De Acción
BSA binds to proteins through the sulfonamide group, which forms hydrogen bonds with amino acid residues in the protein. This binding can cause conformational changes in the protein, leading to altered protein activity. BSA has also been shown to bind to DNA, potentially leading to altered gene expression.
Biochemical and Physiological Effects
BSA has been shown to have a range of biochemical and physiological effects. BSA can bind to proteins and alter their activity, leading to changes in cellular processes. BSA has also been shown to have anti-inflammatory effects, potentially through its ability to bind to proteins involved in inflammation. Additionally, BSA has been shown to have antioxidant effects, potentially through its ability to scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BSA in lab experiments is its low toxicity, making it a safe compound to work with. Additionally, BSA has a high binding affinity for proteins, making it a useful tool for studying protein-protein interactions. However, one limitation of using BSA is its potential to bind to multiple proteins, leading to nonspecific effects. Furthermore, BSA may not accurately represent the behavior of other sulfonamide-based compounds due to its unique structure.
Direcciones Futuras
For research on BSA include the development of biosensors, drug carriers, and further exploration of its potential therapeutic effects.
Métodos De Síntesis
BSA can be synthesized through a multistep process that involves the reaction of 4-aminobenzoic acid with sec-butyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then reacted with a sulfonyl chloride derivative to form the final product, BSA. The synthesis of BSA is relatively simple and can be achieved through standard laboratory techniques.
Aplicaciones Científicas De Investigación
BSA has been extensively studied in scientific research due to its potential applications in various fields. BSA has been used as a fluorescent probe to study the binding of small molecules to proteins, as well as to study protein-protein interactions. BSA has also been used as a model compound to study the adsorption of organic molecules on surfaces, such as in the development of biosensors. Furthermore, BSA has been studied for its potential use as a drug carrier due to its ability to bind to proteins and its low toxicity.
Propiedades
Fórmula molecular |
C17H19NO4S |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
4-[(4-butan-2-ylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C17H19NO4S/c1-3-12(2)13-6-10-16(11-7-13)23(21,22)18-15-8-4-14(5-9-15)17(19)20/h4-12,18H,3H2,1-2H3,(H,19,20) |
Clave InChI |
FQDDFIUXSSIXOR-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |
SMILES canónico |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Oxa-6,17,18-triazahexacyclo[9.5.2.1~3,9~.0~2,10~.0~4,8~.0~12,16~]nonadeca-6,14,17-triene](/img/structure/B225212.png)

![5-Bromo-1H-benzo[d]imidazole-2-sulfonic acid](/img/structure/B225219.png)
![N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide](/img/structure/B225220.png)








